molecular formula C12H9BF3NO2 B8408560 (2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B8408560
M. Wt: 267.01 g/mol
InChI Key: NIMWQTXFUJRBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

A round bottom flask was charged with 4-(2-bromo-5-(trifluoromethyl)phenyl)pyridine (2.0 g, 6.62 mmol), diethyl ether (50.9 ml), and triisopropyl borate (1.845 ml, 7.94 mmol). The flask was cooled to −78° C. for 10 minutes after which butyllithium (1.7 M in hexanes) (4.67 ml, 7.94 mmol) was added dropwise. The reaction was stirred for 30 minutes. The dry-ice bath was removed and 2N aqueous NaOH solution (50 mL) was added. The resulting biphasic mixture was stirred vigorously for one hour. The mixture was diluted with water, and the layers were separated. The diethyl ether was then extracted with water (×2) and the water layers were combined and washed twice with diethyl ether. The aqueous layer was neutralized to about pH 7 with 1N aqueous HCl solution and extracted with ethyl acetate (three times). The combined organic layers were dried over sodium sulfate, filtered and concentrated to afford (2-(pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid as an off-white solid. m/z (ESI) 268.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.845 mL
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.C([Li])CCC>C(OCC)C>[N:15]1[CH:16]=[CH:17][C:12]([C:3]2[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=2[B:18]([OH:23])[OH:19])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)C1=CC=NC=C1
Name
Quantity
1.845 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
50.9 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.67 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The dry-ice bath was removed
ADDITION
Type
ADDITION
Details
2N aqueous NaOH solution (50 mL) was added
STIRRING
Type
STIRRING
Details
The resulting biphasic mixture was stirred vigorously for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether was then extracted with water (×2)
WASH
Type
WASH
Details
washed twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=C(C=CC(=C1)C(F)(F)F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.